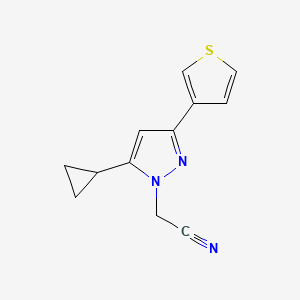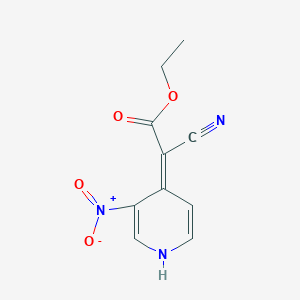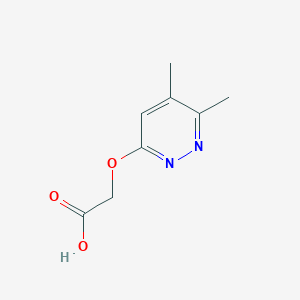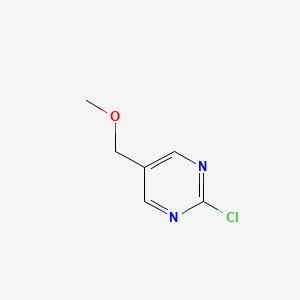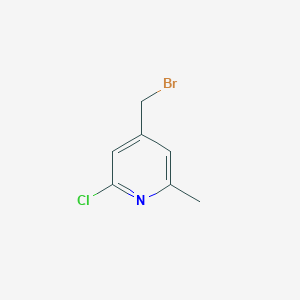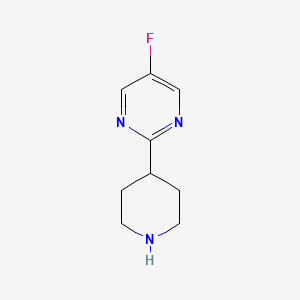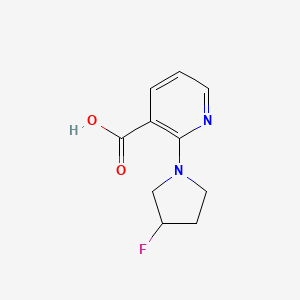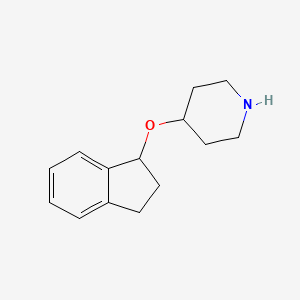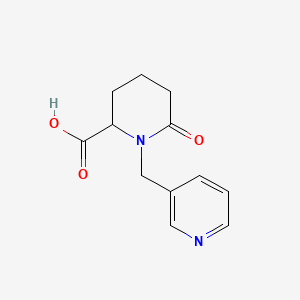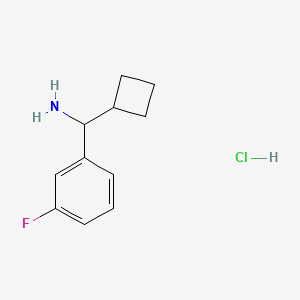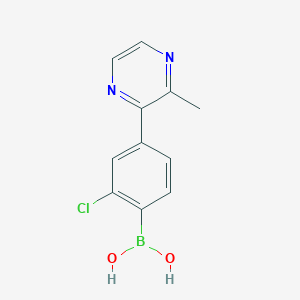
(2-クロロ-4-(3-メチルピラジン-2-イル)フェニル)ボロン酸
説明
(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methylpyrazinyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
センシングアプリケーション
ボロン酸: は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と相互作用する能力で知られています。この相互作用は、均一なアッセイまたは不均一な検出のいずれかであることができるさまざまなセンシングアプリケーションにおいて重要です。 検出は、センシング材料の界面またはバルクサンプル内で発生する可能性があります .
生物学的ラベリング
この化合物はジオールと相互作用するため、生物学的ラベリングにも使用できます。 このアプリケーションは、生物学的プロセスを追跡および観察し、細胞機能と分子ダイナミクスの洞察を提供するために不可欠です .
タンパク質操作と修飾
研究者は、タンパク質の操作と修飾にボロン酸を使用しています。 これは、プロテオミクスと酵素学の基礎となるタンパク質の構造、機能、相互作用を研究する上で特に役立ちます .
分離技術
分離技術の分野では、ボロン酸を、糖タンパク質やその他のジオール含有生体分子の選択的結合と分離に使用できます。 これは、生化学研究におけるタンパク質やその他の化合物を精製するために不可欠です .
治療薬の開発
ジオールとの相互作用など、ボロン酸のユニークな特性により、それらは治療薬開発に適した候補となります。 それらは、生物学的経路を妨害するように設計されており、さまざまな疾患に対する新しい治療法につながる可能性があります .
グリケート分子の電気泳動
ボロン酸は、糖尿病の診断とモニタリングにおいて重要なグリケート分子の分離に、電気泳動で使用されます。 このアプリケーションは、糖への特異的な結合を利用しています .
分析方法
ボロン酸は、分析方法のためにマイクロ粒子やポリマーに組み込むことができます。 これらの材料は、さまざまな生物学的および化学物質を検出するためのセンサーやアッセイに使用できます .
制御放出システム
製薬研究では、ボロン酸は、インスリン送達に使用されるものなど、制御放出システムの一部です。 グルコースレベルの変化に応答する能力は、このようなアプリケーションに理想的です .
作用機序
Target of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 2-chloro-4-bromophenyl, undergoes halogenation to introduce the chloro group.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-methylpyrazine using a palladium catalyst.
Industrial Production Methods
Industrial production of (2-Chloro-4-(3-methylpyrazin-2-yl)
特性
IUPAC Name |
[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWZGWMEBPSTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


